Rosin

Description

Structure

2D Structure

Properties

IUPAC Name |

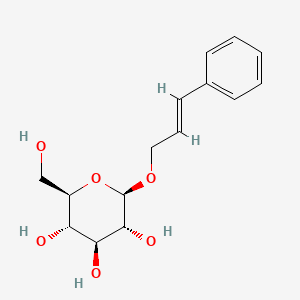

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCPRHQVVSZAH-GUNCLKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904535 | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85026-55-7, 8050-09-7 | |

| Record name | Rosin X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosin (chemical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSIN (CHEMICAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmaceutical Grade Profile of Gum Rosin: A Technical Guide to its Chemical Composition and Analysis

For Immediate Release

[City, State] – This in-depth technical guide provides a comprehensive overview of the chemical composition of pharmaceutical-grade gum rosin (colophony), offering critical data and analytical methodologies for researchers, scientists, and drug development professionals. Gum this compound, a natural resin obtained from pine trees, serves as a vital excipient in various pharmaceutical formulations, primarily due to its film-forming and adhesive properties. Understanding its precise chemical makeup is paramount for ensuring product quality, safety, and efficacy.

Core Chemical Composition

Pharmaceutical-grade gum this compound is a complex mixture predominantly composed of resin acids, which constitute approximately 90-95% of its total weight. The remaining 5-10% consists of neutral, non-acidic compounds. The resin acids are primarily tricyclic diterpene carboxylic acids, categorized into two main types: abietic-type and pimaric-type acids. The relative proportions of these acids can vary depending on the pine species and geographical origin.

Quantitative Analysis of Resin Acids

The following table summarizes the typical quantitative composition of major resin acids found in pharmaceutical-grade gum this compound. These values are compiled from various analytical studies and represent a general profile. Specific batches should always be analyzed for precise composition.

| Resin Acid | Type | Typical Percentage Range (%) |

| Abietic Acid | Abietic | 30 - 50 |

| Neoabietic Acid | Abietic | 15 - 25 |

| Dehydroabietic Acid | Abietic | 10 - 20 |

| Palustric Acid | Abietic | 5 - 15 |

| Levopimaric Acid | Abietic | 5 - 15 |

| Pimaric Acid | Pimaric | 2 - 8 |

| Isopimaric Acid | Pimaric | 2 - 8 |

| Sandaracopimaric Acid | Pimaric | < 2 |

| Total Resin Acids | ~90 - 95 | |

| Neutral Components | ~5 - 10 |

Experimental Protocols for Chemical Characterization

Accurate determination of the chemical composition of pharmaceutical-grade gum this compound is crucial for quality control. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Resin Acids

GC-MS is a powerful technique for separating and identifying the individual resin acids. Due to their low volatility, resin acids require derivatization into more volatile esters, typically methyl esters, prior to analysis.

1. Sample Preparation and Derivatization:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the gum this compound sample into a reaction vial.

-

Dissolution: Dissolve the sample in 1 mL of a suitable solvent mixture, such as diethyl ether and methanol (9:1 v/v).

-

Internal Standard: Add a known amount of an internal standard (e.g., heptadecanoic acid) to enable accurate quantification.

-

Derivatization: Convert the resin acids to their methyl esters. While historically diazomethane was used, safer alternatives are now preferred:

-

Using Tetramethylammonium Hydroxide (TMAH): Add a 25% solution of TMAH in methanol to the sample solution until a pH of 9-10 is reached. The methylation occurs in the heated injector port of the GC.

-

Using N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Add an excess of DMF-DMA to the sample solution and heat at 60°C for 15-30 minutes.

-

-

Final Preparation: After derivatization, the sample is typically dried under a stream of nitrogen and reconstituted in a suitable solvent like hexane for injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 5°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

Injector Temperature: 270°C.

-

Detector (MS) Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

High-Performance Liquid Chromatography (HPLC) Analysis of Resin Acids

HPLC offers the advantage of analyzing resin acids in their native form without the need for derivatization, thus avoiding potential degradation of thermally labile compounds.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 50 mg of the gum this compound sample.

-

Dissolution: Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase, to a final concentration of approximately 1 mg/mL.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is commonly used.

-

Solvent A: Water with 0.1% Phosphoric Acid.

-

Solvent B: Acetonitrile with 0.1% Phosphoric Acid.

-

Gradient Program: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the course of the run to elute the resin acids.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength of 241 nm.

Impurity Profile

Impurities in pharmaceutical-grade gum this compound can include oxidized resin acids, residual solvents from the extraction and purification process, and heavy metals. Pharmacopoeial monographs, such as those in the United States Pharmacopeia-National Formulary (USP-NF), set specific limits for these impurities to ensure the safety and quality of the excipient. Analysis for these impurities is conducted using techniques such as GC-MS for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for heavy metals.

Visualizing Analytical Workflows and Chemical Structures

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key chemical structure and a typical analytical workflow.

Caption: Chemical structure of Abietic Acid, a primary resin acid in gum this compound.

Caption: Quality control workflow for pharmaceutical-grade gum this compound analysis.

In Vitro Biocompatibility of Rosin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biocompatibility of rosin derivatives, focusing on their cytotoxic, genotoxic, and inflammatory potential. The information is curated to assist researchers and professionals in drug development in evaluating the suitability of these natural compounds for biomedical applications.

Quantitative Biocompatibility Data

The following tables summarize the in vitro cytotoxicity of various this compound derivatives as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives against Prostate Cancer Cell Lines

| This compound Derivative | Cell Line | IC50 (µM) | Reference |

| IDOAMP | LNCaP | 53.34 ± 6.21 | [1] |

| IDOAMP | PC3 | 16.53 ± 2.01 | [1] |

| IDOAMP | DU145 | 20.89 ± 0.82 | [1] |

Table 2: In Vitro Cytotoxicity (IC50) of Other this compound Derivatives against Various Cell Lines

| This compound Derivative | Cell Line | IC50 (µg/mL) | Notes | Reference |

| 12-sulfodehydroabietic acid | A549 (Lung Carcinoma) | >517.9 | Weak toxicity, IC50 could not be correctly calculated. | |

| Potassium salt of 12-sulfodehydroabietic acid | A549 (Lung Carcinoma) | >430.7 | Weak toxicity, IC50 could not be correctly calculated. | |

| Dehydroabietic acid (DHAA) | Goldfish Radial Glial Cells | 40 mg/L | Led to cell death based on LDH assay. | [2] |

Detailed Experimental Protocols

This section outlines detailed methodologies for key in vitro biocompatibility assays relevant to the assessment of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment with this compound Derivatives:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound derivative in culture medium to achieve the desired final concentrations.

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with the solvent at the same concentration used for the highest concentration of the derivative) and a negative control (untreated cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Experimental Protocol:

-

Cell Preparation and Treatment:

-

Culture cells to approximately 80-90% confluency.

-

Treat the cells with various concentrations of the this compound derivative for a defined period (e.g., 3-24 hours). Include appropriate positive (e.g., hydrogen peroxide) and negative controls.

-

After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS.

-

-

Embedding Cells in Agarose:

-

Prepare 1% normal melting point (NMP) agarose in PBS and coat microscope slides. Allow to dry.

-

Mix approximately 1 x 10⁴ cells with 0.5% low melting point (LMP) agarose at 37°C.

-

Pipette the cell-agarose suspension onto the pre-coated slides and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Cell Lysis:

-

Carefully remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and a current of 300 mA for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and neutralize them by washing three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a fluorescent dye (e.g., ethidium bromide or SYBR Green) to each slide.

-

-

Visualization and Analysis:

Inflammatory Response Assessment: Cytokine Release Assay

This assay quantifies the release of pro-inflammatory and anti-inflammatory cytokines from immune cells in response to this compound derivatives.

Experimental Protocol:

-

Immune Cell Isolation and Seeding:

-

Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs), from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Alternatively, use a relevant immune cell line (e.g., RAW 264.7 macrophages).

-

Seed the cells in a 24-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL).

-

-

Stimulation with this compound Derivatives:

-

Treat the cells with different concentrations of the this compound derivative.

-

Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (untreated cells).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

Cytokine Quantification:

-

Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[5]

-

Follow the manufacturer's instructions for the chosen assay kit.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Compare the cytokine levels in the treated groups to the control groups to assess the inflammatory potential of the this compound derivative.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway Diagrams

Caption: Anti-inflammatory signaling pathway of Dehydroabietic Acid.[2][6]

Caption: Generalized mitochondrial-dependent apoptosis pathway induced by this compound derivatives.[7]

Experimental Workflow Diagrams

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the Comet genotoxicity assay.

References

- 1. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical and In Vitro Genotoxicity Studies of Standardized Ficus deltoidea var. kunstleri Aqueous Extract [mdpi.com]

- 4. 21stcenturypathology.com [21stcenturypathology.com]

- 5. researchgate.net [researchgate.net]

- 6. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

abietic acid isolation from crude rosin

An In-depth Technical Guide to the Isolation of Abietic Acid from Crude Rosin

Introduction

Abietic acid (AA) is a diterpenoid resin acid that constitutes a significant portion of crude this compound, a solid residue obtained from the oleoresin of coniferous trees.[1][2][3] As the primary bioactive component in this compound, abietic acid has garnered substantial interest in the pharmaceutical and chemical industries for its diverse therapeutic properties and its utility as a chemical feedstock. Crude this compound, however, is a complex mixture of various isomeric resin acids—such as neoabietic, levopimaric, and palustric acids—along with neutral compounds.[1][4][5] The isolation and purification of abietic acid from this mixture are critical for its application in drug development and scientific research.

This technical guide provides a comprehensive overview of the core methodologies for isolating high-purity abietic acid from crude this compound. It details established experimental protocols, presents comparative quantitative data, and visualizes the process workflows for clarity. The content is tailored for researchers, chemists, and professionals in drug development seeking a practical understanding of abietic acid purification.

Core Isolation Methodologies

The successful isolation of abietic acid hinges on two key stages: the isomerization of other resin acids into the more stable abietic acid and the subsequent selective separation of abietic acid from the mixture.

Isomerization of Crude this compound

The abietic acid content in raw this compound can be significantly increased through an acid-catalyzed isomerization process. Resin acids like levopimaric, neoabietic, and palustric acid are isomers of abietic acid and can be converted into the thermodynamically more stable abietic acid by heating in the presence of a strong acid or a cation exchange resin.[4][6][7] This preliminary step is crucial for maximizing the yield of the final purified product.[6]

The logical flow of this isomerization is visualized below.

Caption: Acid-catalyzed isomerization pathway of resin acids to abietic acid.

Method 1: Amine Salt Precipitation and Crystallization

This is the most widely documented method for isolating abietic acid.[6][8] The principle relies on the reaction of the isomerized this compound mixture with an amine (e.g., ethanolamine, diamylamine) to form a crystalline abietate salt.[6][8] This salt is less soluble than the salts of other resin acids and can be selectively precipitated from a suitable solvent, such as ethanol or acetone. The purified salt is then collected and decomposed with a weak acid, like acetic acid, to regenerate high-purity abietic acid, which precipitates and can be collected by filtration.[6] Recent advancements have incorporated ultrasonic waves to enhance the reaction-crystallization process, improving both yield and purity.[8]

The general workflow for this method is outlined below.

Caption: Experimental workflow for abietic acid isolation via amine salt crystallization.

Method 2: Cation Exchange Resin Catalyzed Crystallization

A highly efficient method involves using a macroporous strong-acid cation exchange resin.[4] In this approach, the resin serves as a heterogeneous catalyst for the isomerization of resin acids in crude this compound to abietic acid. The reaction is typically carried out by stirring the this compound and resin in a solvent like glacial acetic acid at an elevated temperature. As the concentration of abietic acid increases and surpasses its solubility limit, it crystallizes directly from the reaction mixture. This method offers high purity and yield, with the added benefit of easy catalyst removal by simple filtration.[4]

The workflow for this catalytic method is visualized below.

Caption: Workflow for abietic acid isolation using a cation exchange resin.

Data Presentation: Comparative Analysis of Isolation Methods

The efficiency of different isolation methods can be evaluated based on the yield and purity of the final abietic acid product. The table below summarizes quantitative data from various published protocols.

| Method | Starting Material | Purity (%) | Yield (%) | Reference(s) |

| Cation Exchange Resin & Recrystallization | Pinus massoniana this compound | 99.15 | 74.2 | [4] |

| Amine Salt (Ethanolamine) with RSM Optimization | Gum this compound | 99.33 | 58.61 | [2][3] |

| Amine Salt (Ethanolamine) with Ultrasound | Gum this compound | 98.52 | 54.93 | [8] |

| Amine Salt (Diamylamine) with Isomerization | Wood this compound | ~98 | 39.2 | [2][6] |

| Fractional Distillation & Crystallization | Wood this compound | >93 (intermediate) | N/A | [9] |

Experimental Protocols

Protocol 1: Isolation via Amine Salt (Ethanolamine) and Crystallization

This protocol is adapted from methodologies optimized by Response Surface Methodology (RSM) for high purity and yield.[2][3]

A. Isomerization:

-

Place 250 g of crude gum this compound into a 2-L round-bottomed flask.

-

Add 740 mL of 95% ethanol and 2.49 mL of concentrated hydrochloric acid.

-

Reflux the mixture for approximately 62 minutes to maximize the isomerization of other resin acids to abietic acid.

-

After reflux, remove the ethanol and acid, for instance, by steam distillation. Decant the excess water.

B. Amination and Salt Formation:

-

Dissolve the cooled, isomerized this compound residue in a suitable solvent like ether.

-

Add 7.35 mL of ethanolamine to the solution while stirring. The abietic acid-ethanolamine salt will begin to precipitate.

-

Cool the mixture to promote further crystallization of the salt.

C. Purification of Amine Salt:

-

Collect the crystalline salt by vacuum filtration on a Büchner funnel.

-

Wash the salt with a small amount of cold acetone or ethanol to remove impurities.

-

For higher purity, perform one or more recrystallizations by dissolving the salt in a minimal amount of hot 95% ethanol and allowing it to cool slowly.

D. Regeneration of Abietic Acid:

-

Dissolve the purified amine salt in 1 L of 95% ethanol by warming on a steam bath.

-

Cool the solution to room temperature and add approximately 36 mL of glacial acetic acid while stirring.

-

Cautiously add 900 mL of water with vigorous agitation. Abietic acid will begin to crystallize.

-

Collect the abietic acid crystals on a Büchner funnel and wash thoroughly with water until the filtrate is free of acetic acid (test with pH indicator paper).

-

Dry the final product in a vacuum desiccator. Store in an oxygen-free atmosphere to prevent oxidation.[6]

Protocol 2: Isolation via Cation Exchange Resin

This protocol is based on the method described by Chen et al. (2013).[4]

-

Add 100 g of Pinus massoniana this compound and 200 mL of glacial acetic acid to a 500 mL three-necked flask equipped with a stirrer.

-

Heat the mixture to 70°C in a water bath until the this compound is dissolved.

-

Introduce 30 g of a macroporous strong-acid cation exchange resin to the flask.

-

Continue stirring the mixture at 70°C for 4 hours.

-

After the reaction, filter the hot mixture to remove the cation exchange resin.

-

Allow the filtrate to cool to room temperature and stand overnight to allow for the crystallization of abietic acid.

-

Collect the crude abietic acid crystals by filtration. A yield of approximately 86.7 g of crude product can be expected.

-

Perform three recrystallizations from aqueous ethanol to achieve high purity.

-

Dry the final colorless monoclinic prism crystals at 50°C under a pressure of 20 kPa for 2 hours. This can yield approximately 74.2 g of abietic acid with a purity of over 99%.[4]

Conclusion

The isolation of abietic acid from crude this compound is a well-established process with several effective methodologies available to researchers. The choice of method often depends on the desired scale, purity requirements, and available equipment. The cation exchange resin method offers a streamlined process with high yield and purity, while the amine salt precipitation technique is a robust and widely practiced alternative.[4][8] Both methods rely on an initial acid-catalyzed isomerization step to maximize the abietic acid content in the starting material. By following the detailed protocols and understanding the principles outlined in this guide, scientists and professionals can effectively produce high-purity abietic acid for applications in research and development.

References

- 1. Characterization and determination of the quality of rosins and turpentines extracted from Pinus oocarpa and Pinus patula resin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Atopic Dermatitis Effects of Abietic Acid Isolated from this compound under Condition Optimized by Response Surface Methodology in DNCB-Spread BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid Isomer Separation of Resin Acids in this compound and Abietic Acid Molecular Structure [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. US1846639A - Process of preparing abietic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Rosin in Organic Solvents for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of rosin in various organic solvents, a critical parameter for its application in laboratory research, particularly in the fields of materials science and drug development. This document offers a compilation of quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the factors influencing this key physical property.

Introduction to this compound and its Solubility

This compound, a natural resin obtained from pine and other coniferous trees, is a complex mixture of resin acids, primarily abietic acid, and other neutral compounds.[1][2] Its solubility in organic solvents is a fundamental property that dictates its utility in a wide array of applications, including the formulation of varnishes, adhesives, and coatings, as well as in pharmaceutical formulations as a film-forming or matrix agent.[1][3] Understanding the solubility characteristics of this compound is therefore essential for researchers and professionals who utilize this versatile material.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound and Abietic Acid in Common Organic Solvents

| Solvent Chemical Class | Solvent | This compound Solubility | Abietic Acid Solubility | Temperature (°C) |

| Alcohols | Ethanol | Freely soluble; solutions of 80-90% solids (w/w) can be prepared.[6] | Very soluble; approx. 20 mg/mL.[5][7] | Room Temperature |

| Methanol | Miscible.[5] | Soluble.[8] | Not Specified | |

| Isopropanol | Soluble.[6] | Soluble.[8] | Not Specified | |

| n-Butanol | Not Specified | More soluble than in ethanol.[8] | 25 | |

| Ketones | Acetone | Soluble.[7] | Very soluble.[4][5] | Not Specified |

| Esters | Ethyl Acetate | Soluble.[4] | Not Specified | Not Specified |

| Aromatic Hydrocarbons | Benzene | Freely soluble.[5][9] | Not Specified | Not Specified |

| Toluene | Soluble.[8] | Not Specified | Not Specified | |

| Chlorinated Hydrocarbons | Chloroform | Freely soluble.[5][9] | Not Specified | Not Specified |

| Ethers | Diethyl Ether | Freely soluble.[5][9] | Very soluble.[5] | Not Specified |

| Amides | Dimethylformamide (DMF) | Not Specified | Approx. 30 mg/mL.[7] | Room Temperature |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not Specified | Approx. 30 mg/mL.[7] | Room Temperature |

| Aliphatic Hydrocarbons | Hexane | Partially soluble.[8] | Not Specified | Not Specified |

| Other | Carbon Disulfide | Freely soluble.[5] | Not Specified | Not Specified |

| Glacial Acetic Acid | Freely soluble.[5] | Not Specified | Not Specified | |

| Turpentine | Soluble.[10] | Not Specified | Not Specified | |

| Aqueous Solvents | Water | Insoluble.[5][9] | Insoluble.[5] | Room Temperature |

Note: "Freely soluble" and "soluble" are qualitative terms from the cited literature. The quantitative data for abietic acid can serve as a useful proxy for this compound solubility, though actual values may vary depending on the specific composition of the this compound.

Experimental Protocol for Determining this compound Solubility

A precise and reproducible method for determining the solubility of this compound is crucial for laboratory applications. The following protocol is a gravimetric method adapted from procedures described in scientific literature.[6]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound sample (powdered or crushed)

-

Selected organic solvent (reagent grade)

-

Erlenmeyer flasks with stoppers

-

Shaking water bath or magnetic stirrer with hotplate

-

Analytical balance (accurate to 0.1 mg)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of powdered this compound to an Erlenmeyer flask.

-

Add a known volume of the selected organic solvent to the flask.

-

Stopper the flask to prevent solvent evaporation.

-

Place the flask in a shaking water bath or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. To expedite dissolution, the mixture can be warmed to near the solvent's boiling point with constant agitation, followed by cooling to the desired temperature and continued agitation.[6]

-

-

Sample Collection:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a sufficient time to allow any undissolved this compound to settle.

-

Carefully draw a specific volume (e.g., 5 mL) of the supernatant into a syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial. This step is critical to remove any suspended microparticles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution collected.

-

Place the vial in a drying oven set to a temperature that will evaporate the solvent without degrading the this compound (e.g., 80-100°C).

-

Dry the sample to a constant weight. This is achieved by periodically removing the vial from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until the difference between consecutive weighings is negligible (e.g., < 0.5 mg).

-

Record the final constant weight of the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight.

-

The solubility is then expressed as the mass of dissolved this compound per volume of solvent (e.g., in g/100 mL).

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent (mL)) * 100

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Be aware of the flammability and toxicity of the organic solvents used and take necessary precautions.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of this compound, Test Method T 621 cm-23 [imisrise.tappi.org]

- 3. tonghongoil.com [tonghongoil.com]

- 4. Abietic acid | Robert Kraemer GmbH & Co. KG [rokra.com]

- 5. Abietic acid - Wikipedia [en.wikipedia.org]

- 6. US20090142282A1 - High-solids alcoholic solutions of this compound esters for varnish applications - Google Patents [patents.google.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. books.rsc.org [books.rsc.org]

thermal properties of different grades of rosin

An In-depth Technical Guide to the Thermal Properties of Different Grades of Rosin

Introduction

This compound, also known as colophony, is a solid, natural resin obtained from pine trees and other conifers.[1][2] It is a complex mixture consisting primarily of various resin acids, especially abietic acid.[1][3] Produced by heating fresh liquid resin to vaporize the volatile terpene components, this compound is a semi-transparent, brittle, glassy solid at room temperature, with colors ranging from pale yellow to nearly black.[2][4] Its versatile properties make it an indispensable raw material in a multitude of industries, including adhesives, coatings, inks, rubber, electronics, and pharmaceuticals.[4][5]

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of this compound is critical. These properties—including softening point, glass transition temperature, and thermal stability—dictate its behavior during processing, formulation, and end-use applications. The performance of a this compound-based product is directly linked to the grade of this compound used, as each grade possesses a unique thermal profile derived from its source and production method.

This technical guide provides a comprehensive overview of the core thermal properties of the principal grades of this compound, presents comparative data in a structured format, and details the standard experimental protocols for their characterization.

Grades of this compound

The classification of this compound is primarily based on its method of extraction from the raw pine source. The three main grades are Gum this compound, Wood this compound, and Tall Oil this compound.

-

2.1 Gum this compound: This is the highest quality and most common grade, obtained by tapping living pine trees to collect the oleoresin, which is then distilled to separate the volatile turpentine from the non-volatile this compound.[3][4] The quality of gum this compound is often further sub-graded based on color and softening point, with "WW" (Water-White) being one of the palest and most popular grades.[6]

-

2.2 Wood this compound: This grade is produced by extracting the resin from aged pine stumps and roots using a solvent extraction process.[2] After the solvent is recovered, the residue is distilled to separate turpentine, pine oil, and the remaining wood this compound, which is typically darker in color than gum this compound.[2]

-

2.3 Tall Oil this compound (TOR): TOR is a by-product of the Kraft pulping process used in papermaking. Crude tall oil is skimmed from the black liquor and then fractionally distilled under vacuum to separate it into fatty acids, pitch, and tall oil this compound.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. hroc.in [hroc.in]

- 3. US4515713A - Decarboxylation of this compound acids - Google Patents [patents.google.com]

- 4. img.antpedia.com [img.antpedia.com]

- 5. ojs.bioresources.com [ojs.bioresources.com]

- 6. gum-rosin.net [gum-rosin.net]

- 7. PRODUCTION – TALL OIL this compound | Pine Chemical Group [pinechemicalgroup.fi]

- 8. avtoplus-chem.com [avtoplus-chem.com]

- 9. foreverest.net [foreverest.net]

The Chemical Kaleidoscope of Rosin: A Technical Guide to its Natural Sources and Compositional Variability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resinous Treasure of Conifers

Rosin, also known as colophony, is a solid form of resin obtained from pines and other conifers.[1] For centuries, it has been a vital natural product with a wide array of applications, from traditional uses in varnishes and adhesives to modern roles in the pharmaceutical and cosmetic industries.[2] This guide provides an in-depth technical overview of the natural sources of this compound, the inherent variability in its chemical composition, and the analytical methodologies used for its characterization. For drug development professionals, understanding the diverse bioactive properties of this compound's constituent resin acids and their influence on cellular signaling pathways is of paramount importance.

This compound is primarily composed of a complex mixture of resin acids, which are diterpene carboxylic acids.[1] The specific composition of these acids can vary significantly depending on the species of pine, geographical location, and the time of year the resin is harvested.[3][4] This variability is a critical consideration for its industrial and pharmaceutical applications, where consistency and purity are essential.

There are three main types of this compound, distinguished by their production method:

-

Gum this compound: The most common type, obtained by tapping the oleoresin from living pine trees and then distilling off the volatile turpentine.

-

Wood this compound: Extracted from the stumps of harvested pine trees using solvents.

-

Tall Oil this compound: A by-product of the Kraft pulping process in paper manufacturing.[5]

This guide will focus primarily on gum this compound, as its composition is most directly related to the natural variability of the source trees.

Natural Sources and Chemical Composition of this compound

The genus Pinus is the primary source of commercial this compound. Different species of pine produce oleoresin with distinct chemical profiles, leading to rosins with varying properties. The major classes of resin acids found in this compound are abietic-type and pimaric-type acids.

Table 1: Major Resin Acids Found in this compound

| Resin Acid Type | Common Resin Acids |

| Abietic-type | Abietic acid, Neoabietic acid, Dehydroabietic acid, Palustric acid, Levopimaric acid |

| Pimaric-type | Pimaric acid, Isopimaric acid, Sandaracopimaric acid |

The relative abundance of these resin acids is influenced by genetic and environmental factors.

Compositional Variability Across Pinus Species

The following tables summarize the quantitative composition of resin acids in this compound from various commercially important Pinus species. This data highlights the significant interspecies variability.

Table 2: Resin Acid Composition of this compound from Various Pinus Species (% of Total Resin Acids)

| Resin Acid | Pinus sylvestris[4] | Pinus elliottii[6] | Pinus oocarpa[3] |

| Abietic acid | 10.0 - 25.0 | 25.0 - 40.0 | 30.0 - 45.0 |

| Neoabietic acid | 5.0 - 15.0 | 10.0 - 20.0 | 5.0 - 15.0 |

| Dehydroabietic acid | 15.0 - 30.0 | 10.0 - 25.0 | 15.0 - 25.0 |

| Palustric acid | 10.0 - 20.0 | 5.0 - 15.0 | 5.0 - 15.0 |

| Levopimaric acid | 15.0 - 35.0 | 5.0 - 15.0 | 2.0 - 8.0 |

| Pimaric acid | 5.0 - 10.0 | 3.0 - 8.0 | 4.0 - 10.0 |

| Isopimaric acid | 2.0 - 8.0 | 5.0 - 10.0 | 3.0 - 8.0 |

| Sandaracopimaric acid | 1.0 - 5.0 | 1.0 - 5.0 | 1.0 - 5.0 |

Influence of Geographic Location and Seasonal Variation

The chemical composition of this compound is not static and can be influenced by the geographical origin of the pine trees and the season of resin collection. Environmental factors such as temperature, rainfall, and soil composition can affect the enzymatic pathways responsible for resin acid biosynthesis.[3]

Studies on Pinus sylvestris have shown that the concentrations of certain resin acids can vary between autumn and spring. For instance, levopimaric and dehydroabietic acids have been observed at higher concentrations in the autumn.[4][7] Similarly, geographical location has been shown to impact the resin acid profile, with variations observed in the concentrations of palustric and neoabietic acids in trees from different latitudes.[4]

Experimental Protocols for this compound Analysis

Accurate characterization of this compound composition is crucial for quality control and for understanding its potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Resin Acid Analysis

GC-MS is a powerful technique for separating and identifying the individual resin acids in this compound. Due to the low volatility of resin acids, a derivatization step is necessary to convert them into more volatile esters, typically methyl esters.[8]

Experimental Workflow for GC-MS Analysis of this compound

Caption: Workflow for the GC-MS analysis of resin acids in this compound.

Detailed GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC) Protocol for Resin Acid Analysis

HPLC offers an alternative to GC-MS and can often be performed without derivatization, simplifying sample preparation. Reversed-phase HPLC is commonly used for the separation of resin acids.[2][9]

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of resin acids in this compound.

Detailed HPLC Parameters:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v) with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: Diode Array Detector (DAD) monitoring at 241 nm.

-

Injection Volume: 20 µL.

Biological Activities and Signaling Pathways of this compound Components

The resin acids present in this compound are not merely inert chemical components; many possess significant biological activities that are of interest to the pharmaceutical industry. These activities include antimicrobial, anti-inflammatory, and anticancer properties.

Anti-inflammatory and Immunomodulatory Effects

Several resin acids, particularly dehydroabietic acid (DHA), have demonstrated potent anti-inflammatory effects.[10] These effects are often mediated through the modulation of key inflammatory signaling pathways.

One of the primary pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Dehydroabietic acid has been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκB kinase (IKK) and subsequent IκBα phosphorylation.[5][10] This prevents the nuclear translocation of NF-κB and reduces the expression of inflammatory mediators.

NF-κB Signaling Pathway and Inhibition by Dehydroabietic Acid

Caption: Dehydroabietic acid inhibits the NF-κB signaling pathway.

Anticancer Activity and Modulation of Cell Signaling

Certain this compound derivatives have exhibited promising anticancer properties. For instance, abietic acid has been shown to suppress the growth of non-small-cell lung cancer cells by blocking the IKKβ/NF-κB signaling pathway.[11]

Furthermore, some resin acids can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is a critical regulator of cell proliferation, differentiation, and apoptosis. The MAPK cascade consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is a common feature of many cancers. Dehydroabietic acid has been found to suppress the activity of transforming growth factor beta-activated kinase 1 (TAK1), a key upstream kinase in the MAPK pathway, thereby inhibiting downstream signaling.[10]

MAPK Signaling Pathway and Inhibition by Dehydroabietic Acid

Caption: Dehydroabietic acid inhibits the MAPK signaling pathway.

Conclusion

This compound is a complex natural product with a rich chemical diversity that is influenced by its botanical source and environmental conditions. This inherent variability presents both challenges and opportunities for its application, particularly in the pharmaceutical industry. A thorough understanding of the chemical composition of this compound and the biological activities of its constituent resin acids is essential for harnessing its full potential. The analytical protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic promise of this remarkable natural resin. Further research into the specific mechanisms of action of individual resin acids and their derivatives will undoubtedly unlock new avenues for drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. torontech.com [torontech.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]

- 9. youtube.com [youtube.com]

- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Raw Rosin: An In-depth Technical Guide for Researchers and Drug Development Professionals

An extensive examination of the spectroscopic techniques used to characterize the complex chemical composition of raw rosin, this guide provides detailed methodologies, quantitative data, and visual workflows to support researchers, scientists, and professionals in drug development.

Raw this compound, a natural resin obtained primarily from pine trees, is a complex mixture of resin acids, with minor amounts of other neutral compounds. Its versatile chemical properties have led to its use in a wide range of applications, including pharmaceuticals, adhesives, and inks. A thorough understanding of its chemical composition is crucial for quality control, product development, and exploring its therapeutic potential. This technical guide delves into the core spectroscopic methods employed for the comprehensive analysis of raw this compound samples.

Chemical Composition of Raw this compound

This compound is predominantly composed of diterpenoid resin acids, which are C20 carboxylic acids.[1] These resin acids can be broadly categorized into two main types: abietic-type and pimaric-type. Abietic-type acids, such as abietic acid, neoabietic acid, palustric acid, and dehydroabietic acid, are characterized by a conjugated diene system, which makes them susceptible to isomerization and oxidation. Pimaric-type acids, including pimaric acid and isopimaric acid, are generally more stable. The specific composition of this compound can vary depending on the pine species, geographical location, and processing conditions.[2]

Spectroscopic Techniques for this compound Analysis

A multi-faceted approach utilizing various spectroscopic techniques is essential for a comprehensive characterization of raw this compound. This section details the experimental protocols and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample. It is particularly useful for identifying the characteristic carboxylic acid group of the resin acids.

-

Sample Preparation: A small, representative solid piece of the raw this compound sample is used directly. No extensive sample preparation is required.

-

Instrument Setup:

-

Spectrometer: A commercially available FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.

-

Accessory: Attenuated Total Reflectance (ATR) accessory.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth before each measurement to remove any residual contaminants.

-

-

Data Acquisition:

-

Background Scan: A background spectrum of the empty, clean ATR crystal is recorded. This spectrum accounts for the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor).

-

Sample Measurement: The solid this compound sample is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp is applied to maintain consistent and firm contact between the sample and the crystal.

-

Spectral Range: Spectra are typically collected in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

-

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and other spectral manipulations may be performed using the instrument's software if necessary.

The FTIR spectrum of raw this compound is dominated by the characteristic absorptions of the resin acids.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3500 - 2500 (broad) | O-H stretching of the carboxylic acid group | [2] |

| ~2930 | Asymmetric C-H stretching of CH₂ groups | [3] |

| ~2870 | Symmetric C-H stretching of CH₃ groups | [3] |

| 1690 - 1700 | C=O stretching of the carboxylic acid group | [2] |

| ~1450 | C-H bending of CH₂ and CH₃ groups | [3] |

| ~1385 | C-H bending of CH₃ groups | [4] |

| ~1275 | C-O stretching of the carboxylic group | [5] |

| ~900 - 650 (broad) | O-H out-of-plane bending of the carboxylic acid | [5] |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations. It provides a characteristic "fingerprint" of the molecular structure.

-

Sample Preparation: A small, solid piece of the raw this compound sample is placed on a clean microscope slide or in a suitable sample holder. For powdered samples, the powder can be gently pressed onto a slide.

-

Instrument Setup:

-

Spectrometer: A Raman microscope equipped with a laser source. Common laser excitation wavelengths include 532 nm, 785 nm, or 1064 nm. The choice of laser wavelength may depend on the sample's fluorescence properties, with longer wavelengths often reducing fluorescence.

-

Objective: A 10x or 20x objective is typically used to focus the laser onto the sample.

-

Laser Power: The laser power should be optimized to obtain a good signal without causing thermal degradation of the sample. A starting point of 10-50 mW is common.

-

-

Data Acquisition:

-

Spectral Range: The Raman spectrum is typically collected over a range of 200 to 3500 cm⁻¹.

-

Acquisition Time and Accumulations: The acquisition time and number of accumulations are adjusted to achieve an adequate signal-to-noise ratio. Typical values range from 1 to 10 seconds per accumulation and 1 to 10 accumulations.

-

-

Data Processing: The raw Raman spectrum is processed to remove cosmic rays and baseline fluorescence. This can be done using the instrument's software, which often includes algorithms for cosmic ray removal and polynomial baseline correction.

The Raman spectrum of this compound is characterized by strong bands corresponding to the C=C stretching vibrations of the resin acid backbone.

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~1660 | C=C stretching in abietic-type acids | [6] |

| ~1645 | C=C stretching in pimaric-type acids | |

| ~1445 | CH₂ deformation | |

| ~1250 | C-C stretching and C-H bending | |

| ~630 | Ring deformation modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of the components in a complex mixture like this compound. Both ¹H and ¹³C NMR are employed to identify and quantify the different resin acids.

-

Sample Preparation:

-

Dissolution: Weigh approximately 20-50 mg of the raw this compound sample into a clean NMR tube.

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can affect the chemical shifts.

-

Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid or 1,3,5-trioxane) is added and the exact weights of the sample and standard are recorded.

-

Homogenization: Ensure the sample is completely dissolved by gentle vortexing or sonication. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[7]

-

-

Instrument Setup:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

-

Probe: A standard 5 mm broadband probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁ of interest) is crucial to ensure full relaxation of all protons.

-

Number of Scans: Typically 16 to 64 scans are acquired.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is common.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Fourier Transformation: The acquired free induction decays (FIDs) are Fourier transformed.

-

Phasing and Baseline Correction: The spectra are phased and the baseline is corrected.

-

Integration: For ¹H NMR, the signals are integrated to determine the relative ratios of different protons and, by extension, the relative amounts of the corresponding molecules.

-

The chemical shifts of the olefinic protons in ¹H NMR and the carboxylic carbon in ¹³C NMR are particularly useful for distinguishing between different resin acids.

| Compound | ¹H NMR (δ, ppm) - Olefinic Protons | ¹³C NMR (δ, ppm) - Carboxylic Carbon (C18) | Reference(s) |

| Abietic Acid | 5.79 (H-7), 5.39 (H-14) | ~185.4 | [8],[9] |

| Neoabietic Acid | 6.23 (H-16) | ~185.6 | [8],[9] |

| Palustric Acid | 5.41 (H-14) | ~185.1 | [8],[9] |

| Levopimaric Acid | 5.45 (H-7), 5.07 (H-14) | ~185.8 | [8],[9] |

| Dehydroabietic Acid | 7.18 (H-14), 7.01 (H-11), 6.89 (H-12) (Aromatic Protons) | ~185.5 | [8],[9] |

| Pimaric Acid | 5.78 (dd, H-15), 4.97 (d, H-16a), 4.92 (d, H-16b) | ~185.7 | [8],[9] |

| Isopimaric Acid | 5.75 (dd, H-15), 4.95 (d, H-16a), 4.90 (d, H-16b) | ~185.9 | [9] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates the volatile components of a mixture followed by their detection and identification based on their mass-to-charge ratio. For the analysis of resin acids, a derivatization step is necessary to convert the non-volatile carboxylic acids into their more volatile methyl esters.

-

Sample Preparation (Derivatization to Methyl Esters):

-

Methylation Reagent: A common and effective method is to use trimethylsilyldiazomethane (TMS-diazomethane) or (trimethylsilyl)diazomethane. Alternatively, trimethylammonium hydroxide (TMAH) can be used for in-port pyrolysis methylation.[10]

-

Procedure with TMS-diazomethane:

-

Dissolve approximately 10 mg of the raw this compound sample in 1 mL of a solvent mixture such as toluene/methanol (9:1 v/v).

-

Add TMS-diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating an excess of the reagent.

-

Allow the reaction to proceed for 15-30 minutes at room temperature.

-

The excess reagent can be quenched by adding a few drops of acetic acid.

-

The resulting solution containing the resin acid methyl esters is then ready for GC-MS analysis.

-

-

-

Instrument Setup:

-

Gas Chromatograph: A standard GC system.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1. The injector temperature is set to 250-280°C.

-

Oven Temperature Program: A typical temperature program starts at an initial temperature of 150-180°C, holds for 1-2 minutes, and then ramps up to 280-300°C at a rate of 5-10°C/min, followed by a final hold for 5-10 minutes.

-

Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 500.

-

Transfer Line Temperature: 280-300°C.

-

-

Data Acquisition and Processing:

-

The total ion chromatogram (TIC) is recorded.

-

Individual peaks are identified by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley) and by comparing their retention times with those of known standards.

-

The retention times and mass spectral fragmentation patterns are key for the identification of the individual resin acid methyl esters.

Typical GC Retention Times for Resin Acid Methyl Esters on a DB-5 type column:

| Compound (as Methyl Ester) | Approximate Retention Time (min) |

| Pimarate | 20.5 |

| Isopimarate | 21.0 |

| Palustrate | 21.5 |

| Levopimarate | 21.8 |

| Dehydroabietate | 22.5 |

| Abietate | 23.0 |

| Neoabietate | 23.5 |

Note: Retention times are approximate and can vary depending on the specific GC column, temperature program, and other instrumental parameters.

Key Mass Spectral Fragments (m/z) for Abietic and Pimaric Acid Methyl Esters:

| Compound (as Methyl Ester) | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference(s) |

| Abietate | 316 | 256 [M-CH₃-COOCH₃]⁺, 241 [M-CH(CH₃)₂-COOCH₃]⁺ | [1],[11] |

| Pimarate | 316 | 257 [M-CH=CH₂-COOCH₃]⁺, 241 [M-CH₂CH=CH₂-COOCH₃]⁺ | [11] |

Visualizing Analytical Workflows and Chemical Relationships

To provide a clearer understanding of the analytical process and the chemical transformations within this compound, the following diagrams have been generated using the DOT language.

General Workflow for Spectroscopic Analysis of Raw this compound

Caption: Workflow for the spectroscopic analysis of raw this compound samples.

Isomerization Pathways of Abietic-Type Resin Acids

Caption: Isomerization pathways of major abietic-type resin acids.

Conclusion

The spectroscopic analysis of raw this compound requires a combination of techniques to achieve a comprehensive understanding of its complex composition. FTIR provides a rapid assessment of the primary functional groups, while Raman spectroscopy offers a detailed molecular fingerprint. NMR spectroscopy is indispensable for the precise structural elucidation and quantification of individual resin acids. GC-MS, following derivatization, allows for the separation and identification of the volatile components.

This guide provides the necessary detailed protocols, quantitative data, and visual workflows to assist researchers and professionals in the effective characterization of raw this compound samples. The application of these methods will facilitate quality control, the development of new this compound-based products, and the exploration of the pharmacological potential of this versatile natural product.

References

- 1. plus.ac.at [plus.ac.at]

- 2. Raman spectroscopy as a process analytical technology for pharmaceutical manufacturing and bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 4. US20140148572A1 - Pimaric type resin acid product, and method of preparing the same - Google Patents [patents.google.com]

- 5. Isolation and structural elucidation of abietic acid as the main adulterant in an herbal drug for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. graphviz.org [graphviz.org]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. google.com [google.com]

- 11. researchgate.net [researchgate.net]

Historical Applications of Rosin in Traditional Medicine: A Technical Guide

November 2025

Abstract

Rosin, the solid resin obtained from pines and other coniferous trees, has been a cornerstone of traditional medicine across diverse cultures for centuries. Its therapeutic applications, rooted in empirical observation, are now being elucidated by modern pharmacological research. This technical guide provides an in-depth exploration of the historical and traditional uses of this compound, detailing its preparation and application for a range of ailments. It further bridges this historical knowledge with contemporary scientific understanding by outlining the molecular mechanisms and signaling pathways through which its constituent resin acids exert their effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the ethnopharmacological significance and therapeutic potential of this natural product.

Introduction

The use of plant-based resins for medicinal purposes is a practice that dates back to antiquity.[1] Among these, this compound, also known as colophony or Greek pitch, has been employed extensively in various traditional healing systems, from Traditional Chinese Medicine (TCM) and Ayurveda to Native American and European folk medicine.[2][3][4] Historically, this compound's therapeutic value has been attributed to its pronounced antiseptic, anti-inflammatory, wound-healing, and analgesic properties.[2][4][5][6][7]

This guide synthesizes historical accounts and modern scientific literature to present a detailed overview of this compound's traditional medicinal applications. It includes quantitative data on historical formulations, detailed protocols for traditional preparations, and visualizations of the biochemical pathways modulated by this compound's active components.

Traditional Medicinal Applications of this compound

This compound's use in traditional medicine is vast and varied, primarily centered on topical applications for skin ailments and pain relief, as well as inhalational and, less commonly, internal uses for respiratory and other conditions.

Topical Applications

The most widespread use of this compound has been in the form of salves, plasters, and poultices for treating wounds, burns, sores, and abscesses.[2][3][4] Its adhesive nature made it an excellent base for plasters, helping to keep medicinal herbs in place while providing its own therapeutic benefits.[2]

-

Wound Healing and Antiseptic: this compound was applied to cuts, scrapes, and wounds to prevent infection and accelerate healing.[4][5][7] Its antimicrobial properties are primarily effective against Gram-positive bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes.

-

Drawing Agent: In folk medicine, this compound salves are renowned for their ability to "draw out" foreign objects like splinters from the skin.[2][8]

-

Anti-inflammatory: Used to alleviate pain and inflammation associated with arthritis, rheumatism, and muscle stiffness.[7][8][9][10]

-

Skin Conditions: Traditional remedies have employed this compound for a variety of skin complaints, including eczema, psoriasis, and insect bites.[4][5]

Respiratory Ailments

The aromatic and expectorant properties of this compound were harnessed to treat respiratory conditions.

-

Inhalation: The fumes from burning pine resin were inhaled to clear sinuses, relieve congestion, and treat coughs, bronchitis, and asthma.[5][7][9]

-

Internal Preparations: In colonial America, this compound was used in cold and cough remedies.[10][11]

Internal Use

While less common, some traditions incorporated this compound into internal remedies.

-

Traditional Chinese Medicine (TCM): Known as Song Xiang, this compound is used to expel wind and dampness, promote tissue regeneration, and alleviate pain.[12] It is indicated for conditions like rheumatic arthritis and sores.[12]

-

Other Uses: Historical records mention its use as a diuretic and for urinary tract infections.[9] During the American Civil War, it was used as a stimulant, diuretic, and laxative.[10][11]

Quantitative Data from Traditional Formulations

The following tables summarize quantitative data extracted from historical and traditional recipes for this compound-based medicinal preparations.

| Preparation Type | This compound (Colophony) | Other Ingredients | Traditional Use | Source |

| Salve/Ointment | 31.5% | Base (unspecified) | Pustular skin dermatoses (e.g., carbuncles, cystic acne) | Tako-no-Suidashi (Japanese Remedy) |

| Salve | 1 part | 1 part Oil (Olive or Almond), 0.25 parts Beeswax | Sores, irritated skin | Traditional Salve Recipe |

| Salve | 2 ounces | 4 ounces infused Olive Oil, 0.5 ounces Beeswax | Minor cuts, scrapes, wounds, drawing out splinters | Traditional Salve Recipe |

| Ointment | 4 ounces | 4 ounces Virgin Wax, 2 ounces Incense | Scratches, sores | Leonardo da Vinci's Recipe |

| Topical Solution | 25-35% (w/w) | Olive Oil | Abscesses, carbuncles, phlebitis, ulcers | 20th Century Clinical Tests |

| Internal (TCM) | 0.5 - 1 g | Administered as pills, powder, or soaked in wine | Rheumatic arthritis, sores, pain relief | Traditional Chinese Medicine |

Experimental Protocols for Traditional Preparations

The following are detailed methodologies for preparing traditional this compound-based remedies.

Protocol for a Traditional Pine Resin Salve

This protocol is based on common elements from various traditional recipes for creating a topical healing salve.[2][6][10][13]

Materials:

-

Pine Resin (this compound)

-

Carrier Oil (e.g., Olive Oil, Almond Oil)

-

Beeswax (grated)

-

Double boiler or a heatproof glass bowl and a saucepan

-

Fine-mesh strainer or cheesecloth

-

Storage containers (e.g., glass jars, tins)

Methodology:

-

Preparation: If the pine resin is in large chunks, freeze it to make it brittle. Place the frozen resin in a thick bag and break it into smaller pieces with a hammer. This increases the surface area and speeds up the melting process.

-

Infusion: Combine the pine resin and carrier oil in the top of a double boiler. A common starting ratio is 1:1 by volume (e.g., 1/2 cup of resin to 1/2 cup of oil).[13]

-

Melting: Gently heat the mixture over low heat, stirring occasionally, until the resin has completely melted into the oil. This process can be slow; do not overheat as pine resin is flammable.[6][13]

-

Straining: Once the resin is fully dissolved, carefully strain the mixture through a fine-mesh strainer or cheesecloth to remove any bark and other debris.[10][13]

-

Adding Beeswax: Return the strained oil-resin mixture to the double boiler. For every cup of the oil-resin mixture, add approximately 1/4 cup of grated beeswax.[6][13] Use less beeswax for a softer salve and more for a firmer balm.

-

Final Melt: Continue to heat gently until the beeswax is completely melted and incorporated into the mixture.

-

Pouring and Cooling: Remove from heat and pour the hot liquid into clean, dry storage containers. Allow the salve to cool completely at room temperature, during which it will solidify.

-

Storage: Store in a cool, dark place.

Protocol for a Traditional Chinese Medicine (TCM) Decoction of this compound (Song Xiang)

This is a general protocol for preparing a TCM decoction, which can be applied to formulations including Song Xiang.

Materials:

-

Prescribed herbs including Song Xiang (this compound)

-

Ceramic or glass pot (avoid metal)

-

Water

Methodology:

-

Soaking: Place the prescribed herbs in the pot and add cold water to cover the herbs by about one inch. Let them soak for 20-30 minutes.

-

First Decoction: Bring the mixture to a boil over high heat, then reduce the heat to a simmer. Continue to simmer for approximately 40 minutes.

-

Straining: Strain the liquid into a bowl, pressing the herbs to extract as much liquid as possible. This is the first dose.

-

Second Decoction: Add water back to the pot with the same herbs, ensuring they are covered. Bring to a boil and then simmer for about 30 minutes.

-